molecular formula C10H19NO3 B070541 Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester CAS No. 188359-85-5

Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester

Cat. No.: B070541
CAS No.: 188359-85-5
M. Wt: 201.26 g/mol
InChI Key: ABDSMVSRKFOYMR-MRVPVSSYSA-N
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Description

Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester is an organic compound belonging to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester typically involves the reaction of [(1R)-1-(hydroxymethyl)-3-butenyl]amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[(1R)-1-(hydroxymethyl)-3-butenyl]amine+tert-butyl chloroformateCarbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester+HCl\text{[(1R)-1-(hydroxymethyl)-3-butenyl]amine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} [(1R)-1-(hydroxymethyl)-3-butenyl]amine+tert-butyl chloroformate→Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, where nucleophiles like hydroxide ions can replace the ester group to form carbamates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Amines or alcohols.

    Substitution: Carbamates or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology

In biological research, carbamic acid esters are studied for their potential as enzyme inhibitors. They can interact with enzymes such as acetylcholinesterase, making them useful in studying enzyme mechanisms and developing pharmaceuticals.

Medicine

Medically, carbamic acid esters are explored for their potential therapeutic effects. They can act as prodrugs, releasing active compounds in the body under specific conditions. This property is particularly useful in designing targeted drug delivery systems.

Industry

In the industrial sector, this compound is used in the production of pesticides and herbicides. Its ability to inhibit specific enzymes in pests makes it an effective component in agricultural chemicals.

Mechanism of Action

The mechanism of action of carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, methyl ester
  • Carbamic acid, ethyl ester
  • Carbamic acid, phenyl ester

Uniqueness

Compared to other carbamic acid esters, carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester has a unique hydroxymethyl and butenyl group, which provides distinct reactivity and potential applications. Its structural features allow for specific interactions with biological targets, making it a valuable compound in both research and industrial applications.

Biological Activity

Carbamic acid derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. This article focuses on the specific compound Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester , exploring its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10H21NO3
  • CAS Number : 188359-85-5
  • Molecular Weight : 201.29 g/mol

This compound is soluble in various organic solvents such as ether, ethyl acetate, and dichloromethane, which facilitates its use in laboratory settings .

Carbamic acid derivatives often act through various mechanisms depending on their structural features. The biological activity of this specific compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many carbamate compounds function as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling, which is crucial for cognitive functions and muscle control.
  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems beyond acetylcholine, potentially affecting dopamine and serotonin pathways, which are vital for mood regulation and cognitive processes.

Anticonvulsant Properties

Research indicates that certain carbamate derivatives exhibit anticonvulsant activity. For instance, studies have shown that similar compounds can effectively reduce seizure frequency in animal models of epilepsy . The proposed mechanism involves modulation of GABAergic signaling pathways, thereby enhancing inhibitory neurotransmission.

Neuroprotective Effects

The neuroprotective potential of carbamic acid derivatives has gained attention due to their ability to mitigate oxidative stress and inflammation in neuronal cells. Preclinical studies suggest that these compounds can protect against neurodegenerative conditions such as Alzheimer's disease by reducing amyloid-beta toxicity and promoting neuronal survival .

Toxicological Profile

While exploring the biological activity of carbamic acid derivatives, it is crucial to consider their safety profile:

  • Acute Toxicity : Studies have reported varying degrees of toxicity associated with carbamate compounds. For instance, acute oral toxicity tests in rodents have shown LD50 values ranging from 1100 mg/kg to 1795 mg/kg . This indicates moderate toxicity levels that necessitate careful handling.
  • Environmental Impact : The compound is classified as very toxic to aquatic life with long-lasting effects, emphasizing the need for environmental safety measures during its application .

Case Study 1: Anticonvulsant Activity

In a controlled study involving rats treated with carbamic acid derivatives, significant reductions in seizure activity were observed compared to control groups. The treatment group exhibited improved motor coordination and cognitive performance on behavioral tests designed to assess seizure severity .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of a structurally similar carbamate in a model of oxidative stress-induced neuronal injury. Results indicated that the compound significantly reduced cell death and apoptosis markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Summary Table of Biological Activities

Activity TypeMechanismReference
AnticonvulsantAChE inhibition; GABAergic modulation
NeuroprotectiveOxidative stress reduction
Toxicity AssessmentModerate acute toxicity

Properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxypent-4-en-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h5,8,12H,1,6-7H2,2-4H3,(H,11,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDSMVSRKFOYMR-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455396
Record name Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188359-85-5
Record name Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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